molecular formula C18H14N2O2 B5884515 4-phenoxy-N-3-pyridinylbenzamide

4-phenoxy-N-3-pyridinylbenzamide

Cat. No.: B5884515
M. Wt: 290.3 g/mol
InChI Key: PJINLHCKMKAITK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenoxy-N-3-pyridinylbenzamide is a benzamide derivative featuring a phenoxy group at the para-position of the benzene ring and a pyridin-3-yl substituent on the amide nitrogen. Benzamides are widely studied in medicinal chemistry due to their versatility in modulating enzyme inhibition, receptor binding, and pharmacokinetic profiles.

Properties

IUPAC Name

4-phenoxy-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2/c21-18(20-15-5-4-12-19-13-15)14-8-10-17(11-9-14)22-16-6-2-1-3-7-16/h1-13H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJINLHCKMKAITK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl (CF₃) group in enhances lipophilicity and metabolic stability, whereas the nitro group () may improve binding affinity but reduce solubility .
  • Phenoxy vs.
  • Pyridine Position : Pyridin-3-yl () vs. pyridin-4-yl () substituents alter hydrogen-bonding patterns and spatial orientation in molecular recognition .

Pharmacological and Physicochemical Properties

  • Solubility : Methoxy and trifluoromethyl groups () improve aqueous solubility compared to nitro derivatives () .
  • Bioavailability: Piperazine-containing analogs () exhibit enhanced blood-brain barrier penetration, but this compound’s lack of such groups may limit CNS activity .
  • Thermal Stability : Melting points >170°C (e.g., ) suggest high thermal stability for similar benzamides, likely due to rigid aromatic systems .

Research Implications

The structural flexibility of benzamides allows for tailored modifications to optimize drug-like properties. For this compound, further studies should explore:

  • Enzymatic Inhibition : Testing against kinases or GPCRs, given the pyridine moiety’s role in ATP-binding pockets .
  • SAR Studies: Systematic variation of phenoxy substituents (e.g., halogenation) to assess potency and selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.